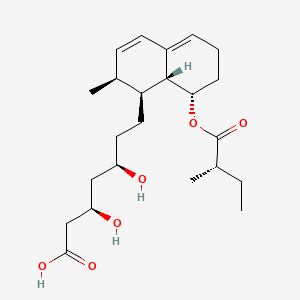
Mevinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mevinic acid is a member of the class of hexahydronaphthalenes that is 1,2,6,7,8,8a-hexahydronaphthalene which is substituted by a (3R,5R)-6-carboxy-3,5-dihydroxyhexyl group at position 1, a methyl group at position 2, and a (2S)-2-methylbutanoyloxy group at position 8 (the 1S,2S,8S,8aR isomer). Lactonisation of the hydroxy-carboxylic acid chain at position 1 affords mevastatin. It has a role as an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor. It is a 3-hydroxy carboxylic acid, a member of hexahydronaphthalenes, a polyketide and a carboxylic ester. It is a conjugate acid of a this compound anion.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Cholesterol Management:
Mevinic acid serves as a precursor to several statins, which are widely used to lower cholesterol levels in patients at risk of cardiovascular diseases. The compound's mechanism involves inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition helps reduce low-density lipoprotein (LDL) cholesterol levels significantly.
Case Study:
In a study evaluating various statins, this compound was shown to have a lower potency compared to newer statins like rosuvastatin but still demonstrated effective cholesterol-lowering properties. For instance, while this compound has an IC50 value of approximately 320 µM, rosuvastatin has an IC50 value of about 0.032 µM, highlighting the advancements in statin development but also underscoring this compound's foundational role in this class of drugs .
Synthetic Applications
Synthesis of Analogues:
Research has focused on synthesizing this compound analogues to enhance its pharmacological properties or reduce side effects. For example, a total synthesis approach using chiral starting materials has been developed, which emphasizes the importance of stereochemistry in drug efficacy .
Data Table: Synthesis Methods for this compound Analogues
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Mitsunobu Reaction | Coupling reactions | 70-85 |
| Evans' Intramolecular Oxa-Michael | Cyclization reactions | 60-75 |
| Biocatalytic Lactonization | Enzymatic conversion | 80-90 |
These methods illustrate the diverse approaches researchers are employing to modify this compound for improved therapeutic outcomes .
Nutraceutical Applications
Red Yeast Rice:
this compound is naturally found in red yeast rice (Monascus purpureus), which has been used in traditional medicine for its cholesterol-lowering effects. Studies have shown that products derived from red yeast rice can contain varying concentrations of this compound and lovastatin, contributing to their effectiveness as dietary supplements for managing cholesterol levels .
Case Study:
A survey of commercially available red yeast rice products revealed that many contained significant amounts of this compound, with concentrations ranging from 0.1% to 1.7%. This variability highlights the importance of product labeling and consumer awareness regarding the active ingredients in dietary supplements .
Research and Development
Ongoing Research:
Current research continues to explore the potential applications of this compound beyond cholesterol management. Investigations into its anti-inflammatory properties and effects on metabolic syndrome are underway, indicating its broader implications in health care .
Future Directions:
The development of more potent analogues with fewer side effects remains a key focus area. Researchers are investigating novel synthetic pathways and biotechnological methods to enhance the efficacy and safety profiles of this compound derivatives.
Propiedades
Número CAS |
84064-38-0 |
|---|---|
Fórmula molecular |
C23H36O6 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
Clave InChI |
BOZILQFLQYBIIY-INTXDZFKSA-N |
SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O |
SMILES canónico |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















